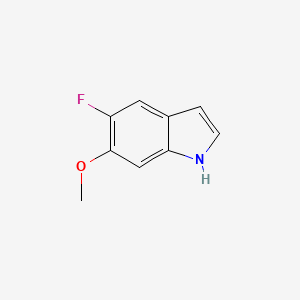

5-Fluoro-6-methoxy-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-6-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXKLZQLVSSDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717121 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211595-72-0 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 6 Methoxy 1h Indole

Established Synthetic Pathways to the 5-Fluoro-6-methoxy-1H-indole Nucleus

The construction of the this compound framework can be achieved through various synthetic strategies, often involving multi-step sequences that begin with commercially available precursors.

Multi-step Organic Transformations from Precursors

The synthesis of the this compound nucleus is not a trivial process and typically involves a sequence of chemical reactions. While specific, detailed multi-step syntheses for this exact compound are not extensively documented in the provided search results, the synthesis of related substituted indoles provides a general blueprint. For instance, the Fischer indole (B1671886) synthesis is a widely recognized method for creating the indole core. scispace.com This classical reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.

In the context of this compound, a plausible, though not explicitly detailed, pathway would involve a Fischer indole synthesis starting from a suitably substituted phenylhydrazine and a carbonyl compound. For example, the process development for a related compound, 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole, utilized a Fischer indole synthesis as a key step. scispace.com This suggests that similar strategies could be employed for the target molecule.

Another established method for indole synthesis is the Bischler indole synthesis. chim.it This reaction involves the cyclization of an α-arylaminoketone, which can be prepared from an aniline (B41778) and an α-haloketone. The synthesis of methoxy-activated indoles has been accomplished using various methods, including the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it

Preparation of Key Intermediates Incorporating the this compound Moiety

The synthesis of derivatives of this compound often proceeds through the preparation of key intermediates where the core indole structure is already formed. These intermediates can then be further functionalized.

One such key intermediate is This compound-2-carboxylic acid . sigmaaldrich.com This compound serves as a versatile precursor for the synthesis of more complex molecules. For example, it can be converted to its corresponding ester, methyl this compound-2-carboxylate , which is also a commercially available building block. jiehuapharma.comacrospharmatech.com The synthesis of related N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides has been reported, highlighting the utility of the carboxylic acid intermediate. researchgate.net

Another important intermediate is This compound-3-carbonitrile . aksci.com The cyano group at the C3 position offers a handle for various chemical transformations, such as hydrolysis to the carboxylic acid or reduction to the aminomethyl group.

The synthesis of isatin-indole molecular hybrids has been reported, starting from 5-methoxy-1H-indole-2-carbohydrazide. This carbohydrazide (B1668358) is prepared from methyl 5-methoxy-1H-indole-2-carboxylate, which in turn is synthesized from 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com This demonstrates a pathway for creating complex structures from simpler indole intermediates.

Regioselective Functionalization Strategies of this compound

The indole ring possesses multiple sites for functionalization. The pyrrole (B145914) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. nih.gov The presence of the fluoro and methoxy (B1213986) substituents on the benzene ring of this compound further influences the regioselectivity of these reactions.

Derivatization at the Indole Nitrogen (N1) Position

The nitrogen atom of the indole ring (N1) is a common site for derivatization. Alkylation, acylation, and sulfonylation are typical transformations at this position. The N-H proton is acidic and can be removed by a base to generate the corresponding anion, which is a potent nucleophile.

A general method for the N1-acylation of indoles involves the use of an acid chloride in the presence of a base. nih.gov This approach has been used to synthesize a library of N1-acylated (aza)indole alkanoic esters and acids. nih.gov For instance, the synthesis of N-propargyl-5-fluoroindoline-2,3-dione has been reported, which then undergoes further reactions. researchgate.net

The choice of solvent and base can be crucial for achieving regioselectivity between N1 and C3 alkylation. In some cases, a switch in regioselectivity can be achieved by modifying the reaction conditions. researcher.life For 2,3-disubstituted indoles, indium-catalyzed alkylation with p-quinone methides can be directed to either the N1 or C6 position by changing the solvent. acs.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acid chloride, Base | N1-Acylated indole |

| N-Alkylation | Alkyl halide, Base | N1-Alkylated indole |

| N-Sulfonylation | Sulfonyl chloride, Base | N1-Sulfonylated indole |

Substituent Introduction at the C2 and C3 Positions of the Indole Ring

The C2 and C3 positions of the indole ring are highly susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic site.

The direct oxidative coupling of C2-substituted indoles with enolates provides a route to C2, C3-disubstituted indoles. researchgate.net Furthermore, trifluoromethanesulfonic acid can facilitate the 1,2-migration of substituents from the C3 to the C2 position. researcher.life

For indoles with a free N-H, functionalization at the C3 position is common. For example, the reaction of 5-methoxy-1H-indole with isatin (B1672199) derivatives leads to the formation of N'-[(3Z)-substituted-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-methoxy-1H-indole-2-carbohydrazides, where the linkage is at the C3 position of the isatin and the C2-carbohydrazide of the 5-methoxyindole. mdpi.com

Palladium-catalyzed C-H functionalization is a powerful tool for introducing substituents at various positions of the indole ring. nih.govnih.gov By using directing groups, regioselective arylation at the C4 and C5 positions of the indole can be achieved. nih.gov For instance, a pivaloyl directing group at the C3 position can direct arylation to the C4 position. nih.gov

The functionalization of indole-3-carboxylic acid or its methyl ester with aryl iodides using a palladium catalyst system can lead to decarboxylation followed by C2-arylation. nih.govacs.org

| Position | Reaction Type | Reagents and Conditions | Product Type |

| C2 | Arylation (from C3-carboxy) | Aryl iodide, Pd(II) catalyst | C2-Aryl indole |

| C3 | Electrophilic Substitution | Electrophile | C3-Substituted indole |

| C2/C3 | Oxidative Coupling | Enolate | C2, C3-Disubstituted indole |

Modification of the Methoxy Group

The methoxy group at the C6 position is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids like hydrobromic acid or with Lewis acids like boron tribromide, to yield the corresponding phenol. This transformation would provide access to 5-fluoro-6-hydroxy-1H-indole, opening up further avenues for functionalization at the C6 position, such as etherification or esterification of the hydroxyl group. While specific examples for this compound were not found, this is a general reaction for aryl methyl ethers. The presence of the methoxy group enhances the electron density of the benzene ring, which can influence the regioselectivity of electrophilic aromatic substitution reactions. chim.it

Exploration of the Fluoro Substituent Reactivity

The reactivity of the fluoro group at the C5 position of the indole ring is a critical aspect of the chemical profile of this compound. The fluorine atom, being highly electronegative, influences the electron density of the benzene portion of the indole ring, rendering the carbon to which it is attached susceptible to nucleophilic attack. This enables a variety of chemical transformations through nucleophilic aromatic substitution (SNAr) reactions.

The susceptibility of a fluoro substituent on an indole ring to nucleophilic substitution is well-documented for analogous compounds. For instance, in 5-fluoro-1H-indole-2-carbaldehyde, the fluorine atom can be displaced by various nucleophiles under basic conditions. This reactivity is enhanced by the electronic effects of the indole ring itself. It is anticipated that this compound would undergo similar reactions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoroindoles

| Nucleophile | Base | Potential Product from this compound | Representative Conditions | Reference for Analogue |

| Sodium methoxide | 5,6-Dimethoxy-1H-indole | DMF, 80°C, 12-24 hours | ||

| Ammonia | 5-Amino-6-methoxy-1H-indole | Ethanol, reflux, 6-8 hours | ||

| Amines | 5-Amino(substituted)-6-methoxy-1H-indole | Basic conditions | ||

| Thiols | 5-Thio(substituted)-6-methoxy-1H-indole | Basic conditions |

The presence of the methoxy group at the C6 position, an electron-donating group, may modulate the reactivity of the C5-fluoro substituent compared to unsubstituted 5-fluoroindole (B109304). However, the strong electron-withdrawing nature of the fluorine atom is generally sufficient to facilitate these substitution reactions, providing a versatile handle for further diversification of the indole core.

Advanced Synthetic Techniques Applied to this compound Derivatives

Modern synthetic chemistry offers a range of sophisticated techniques to construct and functionalize complex heterocyclic systems like this compound with high efficiency and selectivity.

Catalytic Approaches in this compound Synthesis

Catalytic methods are central to the efficient synthesis of indole derivatives. The primary route to the this compound core is likely the Fischer indole synthesis. wikipedia.org This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which would be formed from (4-fluoro-3-methoxyphenyl)hydrazine (B11750109) and a suitable aldehyde or ketone. wikipedia.org The synthesis of the key precursor, (4-fluoro-3-methoxyphenyl)hydrazine, is documented, making this a viable pathway. google.combldpharm.com

Table 2: Potential Catalysts for Fischer Indole Synthesis of this compound

| Catalyst Type | Example Catalyst | Function | Reference for General Method |

| Brønsted Acid | HCl, H₂SO₄, PPA, p-TsOH | Protonation and cyclization | wikipedia.org |

| Lewis Acid | BF₃, ZnCl₂, AlCl₃ | Coordination and cyclization | wikipedia.org |

| Ionic Liquid | [cmmim][BF₄] | Reusable, eco-friendly catalyst | openmedicinalchemistryjournal.com |

Beyond the core synthesis, catalytic C-H functionalization offers a powerful tool for late-stage modification of the indole ring. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed to introduce new substituents at various positions of the this compound scaffold, provided appropriate directing groups or pre-functionalization are used.

Stereoselective Synthesis of Chiral this compound Analogues

The development of chiral indole derivatives is of significant interest for pharmaceutical applications. Stereoselective synthesis of analogues of this compound can be achieved through various strategies. One common approach is the use of chiral catalysts in reactions such as the Friedel-Crafts alkylation of the indole nucleus. For example, chiral phosphoric acids or other organocatalysts can be used to enantioselectively add electrophiles to the C3 position of the indole ring. rsc.org

Another strategy involves the use of chiral starting materials. For instance, a chiral ketone could be used in the Fischer indole synthesis to generate a chiral center in the resulting indole derivative. rsc.org Furthermore, existing chiral indole-containing building blocks can be elaborated to incorporate the 5-fluoro-6-methoxy substitution pattern.

Synthesis of this compound-based Prodrugs and Conjugates

To enhance the pharmacokinetic or pharmacodynamic properties of a bioactive indole core, the synthesis of prodrugs and bioconjugates is a widely employed strategy. otago.ac.nzmdpi.com

Prodrugs: A common approach for creating indole-based prodrugs is the modification of the indole nitrogen. For example, an N-acyl or N-carbamoyl group can be introduced, which can be cleaved in vivo to release the active parent indole. google.com Platinum(IV) complexes incorporating indole-based ligands in the axial position have also been explored as prodrugs for anticancer agents. mdpi.comnih.gov A hypothetical prodrug of this compound could involve acylation of the indole nitrogen to improve properties like metabolic stability.

Conjugates: Bioconjugation involves linking the indole moiety to another molecule, such as another drug, a peptide, or a targeting ligand, often via a linker. researchgate.netacs.org Click chemistry, for example, using triazole formation, is a popular method for creating such conjugates. nih.gov Indole-isatin hybrids and indole-1,3,4-oxadiazole conjugates have been synthesized and shown to possess biological activity. mdpi.commdpi.com It is conceivable that this compound could be functionalized with an appropriate handle (e.g., an azide (B81097) or alkyne) to participate in such conjugation reactions, leading to novel therapeutic candidates.

Structure Activity Relationship Sar and Computational Studies of 5 Fluoro 6 Methoxy 1h Indole Derivatives

Influence of the Indole (B1671886) Core Modifications on Biological Activity

The biological activity of 5-fluoro-6-methoxy-1H-indole derivatives can be significantly altered by substitutions at various positions of the indole nucleus.

Modifications at the N1, C2, and C3 positions of the indole ring have been shown to be critical for the pharmacological properties of indole derivatives. scienceopen.com

N1 Position: Alkylation or sulfonylation at the N1 position can influence polarity and receptor selectivity. For instance, an N1-sulfonyl group can increase polarity, which may affect blood-brain barrier penetration. In a series of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones, N1-methyl and N1-ethyl substitutions were explored for their impact on anticancer and antituberculosis activities. dergipark.org.tr Generally, N1-methyl derivatives showed greater effectiveness against the A549 lung cancer cell line compared to their N1-ethyl counterparts. dergipark.org.tr

C2 Position: The C2 position is often a site for introducing groups that can enhance steric interactions with target receptors. In a study of C2, C3-disubstituted indoles, it was found that a substituent at the C2 position could promote oxidative coupling reactions, leading to the synthesis of compounds with promising anticancer activities. scienceopen.com Specifically, a 2-methyl group has been noted to enhance steric interactions in certain indole derivatives.

C3 Position: The C3 position is frequently modified to introduce moieties that are key for binding to biological targets. For example, in a series of 1H-indole-2-carboxamides, smaller substituents like hydrogen or a methyl group at the C3 position were preferred over larger groups like ethyl for activity at the CB1 receptor. nih.gov The introduction of a 4-(1,2,3,6-tetrahydropyridin-4-yl) group at the C3 position is a known structural feature for serotonin (B10506) receptor binding.

Table 1: Impact of N1-Substitution on Biological Activity of 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones

| Compound Series | N1-Substituent | General Observation on A549 Cell Line Activity |

|---|---|---|

| 6a-n | Methyl | Generally more effective than the corresponding ethyl derivatives. dergipark.org.tr |

| 7a-n | Ethyl | Generally less effective than the corresponding methyl derivatives. dergipark.org.tr |

The fluorine atom at the C5 position plays a significant role in the biological profile of these indole derivatives. Its electron-withdrawing nature and small size can influence metabolic stability and binding affinity.

The presence of a fluoro group can enhance metabolic stability by being resistant to oxidative degradation. In some cases, a 5-fluoro substituent has been found to be less optimal for activity than a 5-chloro group in indole-2-carboxamides targeting the CB1 receptor. acs.org However, in other series, such as N-arylsulfonylindoles targeting the 5-HT6 receptor, the 5-fluoro derivative was the most potent. nih.gov The electronic effects of the fluorine atom, acting as an electron-withdrawing group via induction, can deactivate the benzene (B151609) ring of the indole core. This modulation of the electronic properties of the indole ring system can be crucial for its interaction with biological targets. evitachem.com

The methoxy (B1213986) group at the C6 position is another key feature that modulates the biological activity of this indole scaffold. Methoxy groups are known to enhance the reactivity of the indole ring. chim.it

In several series of indole derivatives, a methoxy group at the C5 or C6 position has been shown to be important for biological activity. For instance, in a series of N-arylsulfonylindoles, compounds with a 5-methoxy substituent generally exhibited better affinity for the 5-HT6 receptor than those with a 5-fluoro group. nih.gov The methoxy group can act as a hydrogen bond acceptor and its presence can lead to specific interactions with amino acid residues in the binding pocket of a receptor or enzyme. For example, in docking studies with the 5-HT1A receptor, a 5-methoxy group on the indole ring was shown to form a hydrogen bond with Ser199. However, in some instances, moving a methoxy group from the C5 to the C6 position can reduce the allosteric effect and binding affinity for certain receptors. acs.orgnih.gov

Role of the Fluoro Group in Modulating Bioactivity

Pharmacophore Modeling and Design of this compound Analogues

Pharmacophore modeling is a computational technique used to identify the essential structural features required for a molecule to have a specific biological activity. For indole derivatives, the indole nucleus itself is a well-established pharmacophore. rsc.org

Pharmacophore analysis of active 1H-indole-2,3-dione 3-thiosemicarbazones revealed that an electron-withdrawing group at the C5 position of the indole ring is essential for anticancer activity. dergipark.org.tr The design of new analogues often involves identifying key moieties, such as the planar indole core and hydrophobic groups, and using this information to guide the synthesis of new compounds with potentially improved activity. For example, based on the understanding that a 5-methoxy substituent can increase affinity for the 5-HT1A receptor, new derivatives incorporating this feature have been designed and synthesized.

Molecular Docking and Dynamics Simulations for this compound Ligand-Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its biological target. derpharmachemica.comnih.gov

Molecular Docking: Docking studies can provide insights into the binding mode of a ligand within the active site of a receptor or enzyme. For example, docking studies of indole derivatives with the 5-HT1A receptor have shown that the indole moiety can establish a direct interaction with Cys187, while a 5-methoxy group can form a hydrogen bond with Ser199. In another study, docking of 5-fluoro-1H-indole derivatives into the active site of viral glycoproteins was performed to understand their binding interactions. researchgate.net

Molecular Dynamics Simulations: MD simulations can be used to assess the stability of the ligand-target complex over time. The root-mean-square deviation (RMSD) of the protein backbone atoms is often monitored to ensure the system has reached equilibrium. nih.gov MD simulations can also reveal detailed information about the interactions between the ligand and the target, such as hydrogen bonds and hydrophobic interactions, and how these interactions evolve over time. nih.gov

Table 2: Example of Molecular Docking Interaction

| Ligand Feature | Interacting Residue | Type of Interaction | Reference |

|---|---|---|---|

| Indole NH | Cys187 | Direct Interaction |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Chemical Space

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. derpharmachemica.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to study tubulin polymerization inhibitors based on five-membered heterocycles, including indoles. nih.gov These models can provide contour maps that indicate where steric bulk or certain electronic properties are favorable or unfavorable for activity. nih.gov For example, a CoMFA model might show a green contour at a specific position, suggesting that a bulky substituent at that position would increase biological activity. nih.gov Such models are valuable for the design of new, more potent analogues.

De Novo Design Principles for this compound Derivatives

De novo design is a computational strategy used to construct novel molecules with desired properties from the ground up, often guided by the three-dimensional structure of a biological target. researchgate.net This approach is particularly valuable for optimizing a scaffold like this compound into a potent and selective ligand. The process involves iterative cycles of computational design, chemical synthesis, and biological evaluation. researchgate.net

Key principles in the de novo design of derivatives based on this scaffold include:

Pharmacophore Modeling : A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific target receptor. researchgate.net For the this compound core, a pharmacophore model would be built based on known active ligands for a target of interest. This model would incorporate the indole as a central aromatic/hydrophobic feature, with vectors for potential hydrogen bonding from the N-H group and interactions guided by the electronic nature of the fluoro and methoxy substituents. researchgate.net This model then serves as a template to design new molecules that fit its spatial and electronic requirements.

Structure-Based Drug Design (SBDD) : When the 3D structure of the target protein (e.g., an enzyme or receptor) is known, SBDD becomes a powerful tool. nih.gov The this compound scaffold can be used as a starting fragment and "grown" or linked with other fragments within the target's binding site using computational software. researchgate.net The design process aims to maximize favorable interactions, such as:

Hydrogen Bonds : The indole N-H can act as a hydrogen bond donor. The oxygen of the methoxy group and the fluorine atom can act as hydrogen bond acceptors.

Hydrophobic Interactions : The bicyclic indole ring system provides a significant hydrophobic surface to interact with nonpolar pockets in the target protein.

π-π Stacking : The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site. acs.org

Iterative Optimization and Computational Analysis : The initial computationally designed molecules are synthesized and tested for biological activity. The results, including potency and selectivity, are used to refine the computational model. Techniques like 3D-QSAR can develop models that correlate the structural properties of the designed compounds with their activities, providing predictive power for designing the next generation of derivatives. nih.gov Docking studies can be used to predict the binding poses of new designs, helping to prioritize which compounds to synthesize. nih.gov For instance, in the design of kinase inhibitors, subtle changes to an inhibitor can significantly alter its selectivity, and X-ray crystallography of inhibitor-target complexes can reveal the structural basis for these differences, guiding further design efforts. researchgate.net

By applying these principles, the this compound scaffold can be systematically elaborated to create novel derivatives with high affinity and specificity for a desired biological target. The electronic properties of the fluoro and methoxy groups can be leveraged to achieve specific interactions and fine-tune the physicochemical properties of the final compounds.

Mechanistic Investigations of 5 Fluoro 6 Methoxy 1h Indole Derivatives in Biological Systems

Enzymatic Inhibition Mechanisms

The structural framework of 5-Fluoro-6-methoxy-1H-indole lends itself to the design of potent and selective enzyme inhibitors. The strategic placement of the fluoro and methoxy (B1213986) groups on the indole (B1671886) ring influences the molecule's electronic properties, binding affinity, and metabolic stability, making its derivatives effective agents against several enzymatic targets.

The indole and azaindole scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly for the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The planarity of the indole ring system allows it to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.

Fluorinated isoindolinones, which are structurally related to indoles, have been shown to act as enzyme inhibitors by modulating biochemical pathways, with the fluorine atom enhancing lipophilicity and binding affinity. More specifically, derivatives based on a fluoro-azaindole core have demonstrated potent inhibitory activity against several cyclin-dependent kinases (CDKs). In one study, a library of compounds derived from 5-fluoro-7-azaindole was synthesized, leading to the identification of an inhibitor with high selectivity and nanomolar potency against CDK9, a key regulator of transcription. nih.gov

Furthermore, the MET receptor tyrosine kinase, which is implicated in tumorigenesis and metastasis, has been successfully targeted by compounds containing a related fluoro-heterocyclic core. acs.org A potent and selective MET inhibitor, AMG 337, incorporates an 8-fluoro-triazolopyridine moiety, which is structurally analogous to a modified indole scaffold. acs.org Docking studies of such compounds reveal critical interactions within the kinase domain, highlighting the potential for developing highly targeted therapies based on the fluoro-indole framework. acs.org

| Compound Class | Target Kinase | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|---|

| 5-Fluoro-7-azaindole derivative | CDK9 | 5-fluoro-7-azaindole | IC50 = 31 nM | nih.gov |

| AMG 337 | MET | 8-fluoro-triazolopyridine | Nanomolar inhibition | acs.org |

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are central to the inflammatory process, converting arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Developing dual inhibitors of COX-2 and 5-LOX is a key strategy to create anti-inflammatory drugs with improved safety profiles compared to traditional NSAIDs. nih.govnih.gov

Research into indole-based compounds has yielded promising dual inhibitors. A series of novel indole-2-amide derivatives were designed and synthesized for this purpose. sioc-journal.cn Molecular docking studies revealed that substituents on the indole ring were beneficial for improving binding affinity to both enzymes. sioc-journal.cn One of the most potent compounds from this series, (5-chloro-1-(4-methoxybenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone (a methoxy-indole derivative), demonstrated significant inhibitory activities against both COX-2 and 5-LOX. sioc-journal.cn This dual inhibition pathway suggests that such indole derivatives could offer a more balanced approach to treating inflammation. sioc-journal.cn

| Compound Name | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| (5-chloro-1-(4-methoxybenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone | COX-2 | 85.04 nmol/L | sioc-journal.cn |

| 5-LOX | 125.3 nmol/L |

Hexokinase II (HKII) is a critical enzyme in the metabolism of cancer cells, catalyzing the first step of glycolysis. mdpi.com The overexpression of HKII is a common feature in tumors exhibiting high glycolytic rates (the Warburg effect). google.com Therefore, inhibiting HKII presents a promising therapeutic strategy to disrupt tumor metabolism and growth. google.com

Novel indole-chalcone derivatives have been identified as dual-targeting agents that inhibit both tubulin and HKII. nih.gov A specific indole-pyridine chalcone (B49325) derivative was shown to bind specifically to HKII, inhibiting its activity. nih.gov This inhibition leads to impaired mitochondrial function and hinders mitochondrial respiration in cancer cells. nih.gov Molecular docking and cellular thermal shift assays confirmed this direct interaction. nih.gov Additionally, research on other indole derivatives has shown significant inhibitory effects on HK enzymes, with molecular modeling illustrating hydrogen bonding and π-stacking interactions within the enzyme's active site. researchgate.net

The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine synthesis pathway, which diverts a glycolytic intermediate into amino acid production. nih.govscientificarchives.com This pathway is often upregulated in cancer cells to support their high proliferation rates, making PHGDH an attractive target for cancer therapy. nih.govgoogle.com

A series of indole amides has been reported as potent inhibitors of human PHGDH. nih.gov X-ray crystallography studies have revealed that these indole derivatives bind to the NAD+ pocket of the enzyme. nih.gov Further structure-activity relationship studies led to the development of an indole-sulfonamide hybrid that demonstrated an excellent fit within the nucleotide-binding domain of PHGDH. tandfonline.com This interaction is stabilized by multiple hydrogen bonds and a π-π interaction between the N-methylindole group and a tyrosine residue (TYR174). tandfonline.com A patent has also described compounds containing a 4-chloro-5-fluoro-1,6-dimethyl-1H-indol-2-yl fragment as PHGDH inhibitors. googleapis.com

| Compound Class | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Indole-sulfonamide hybrid | PHGDH | 5.12 µM | tandfonline.com |

Hexokinase II (HKII) Inhibition

Receptor Modulatory Mechanisms

In addition to enzymatic inhibition, derivatives of this compound are capable of modulating the function of important neuronal receptors, demonstrating their potential for treating central nervous system (CNS) disorders.

The alpha 7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a ligand-gated ion channel that is highly expressed in brain regions associated with cognition and memory. nih.govnih.gov It plays a critical role in neurotransmission and is a key therapeutic target for cognitive deficits seen in disorders like Alzheimer's disease and schizophrenia. nih.govnih.gov

Compounds derived from a this compound-3-carboxylic acid core have been specifically developed to modulate the α7 nAChR. google.com These compounds are designed to bind to the receptor and have agonist or positive allosteric modulator (PAM) potential. google.comresearchgate.net As agonists, they directly activate the receptor, while as PAMs, they enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulation can increase the influx of calcium ions through the channel, a key event in synaptic signaling. nih.gov The selectivity of these compounds for the α7 nAChR subtype is crucial for their therapeutic application in treating CNS conditions characterized by α7 nAChR dysfunction. google.com

Protein-Protein Interaction (PPI) Disruption or Modulation

The ability to modulate or disrupt protein-protein interactions is a key strategy in modern drug discovery for targeting cellular processes that are dysregulated in disease. Indole derivatives have been investigated for their potential to interfere with these critical interactions.

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of apoptosis, or programmed cell death, and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. A therapeutic strategy to counteract this is the use of small molecules that mimic the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC). These "SMAC mimetics" bind to IAPs, primarily XIAP, cIAP1, and cIAP2, preventing them from inhibiting caspases and thereby promoting apoptosis.

While the indole scaffold is featured in a wide array of pharmacologically active compounds, including some IAP antagonists, current research has not extensively detailed the specific role of the this compound moiety in this context. ijpsr.info However, studies on related hexahydropyrazino[1,2-a]indole derivatives have identified them as potent IAP antagonists. ijpsr.info These findings suggest that the broader indole class is a viable starting point for designing IAP antagonists, even though the specific contribution of the 5-fluoro-6-methoxy substitution pattern remains an area for future investigation.

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cell. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. escholarship.orgunipd.it This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. escholarship.org This catalytic mechanism allows for substoichiometric drug concentrations to achieve profound and sustained protein knockdown, offering a powerful tool to target proteins previously considered "undruggable". escholarship.org

The indole framework is a common feature in ligands designed to bind various POIs, making it a valuable scaffold in PROTAC development. escholarship.orgrsc.org For example, indomethacin, which contains a 5-methoxy-1H-indole core, has been used as a POI ligand in PROTACs designed to degrade the SARS-CoV-2 main protease (Mpro). unipd.it Another study utilized 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester as a recruiter for the E3 ligase AhR to achieve degradation of the BRD4 protein. escholarship.org

While the direct incorporation of the this compound scaffold into a reported PROTAC is not prominent in the current literature, its structural motifs are relevant. The fluorine atom can enhance binding affinity and metabolic stability, while the methoxy group can form key interactions within a protein's binding pocket. These properties make the this compound scaffold a potentially valuable building block for the development of novel, highly specific PROTACs.

Inhibitor of Apoptosis Protein (IAP) Antagonism

Cellular Pathway Perturbations and Signal Transduction Modulation

Derivatives of this compound and structurally related compounds can exert significant effects on cellular function by perturbing key signaling pathways. Their mechanisms often involve direct interaction with critical proteins like tubulin and various receptors, leading to downstream effects on cell cycle progression, proliferation, and survival.

One of the most prominent mechanisms for indole derivatives is the inhibition of tubulin polymerization. mdpi.com Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. nih.gov Compounds that disrupt microtubule dynamics are potent anticancer agents. Several 2-phenylindole (B188600) derivatives, which share a core structure with the title compound, have been shown to bind to the colchicine (B1669291) site on β-tubulin, preventing its polymerization into microtubules. nih.govchim.it This disruption arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.govnih.gov For example, a 2-phenylindole derivative with a methoxy group at the 6-position showed potent inhibition of tubulin assembly. nih.gov

Indole derivatives also modulate critical signal transduction pathways. For instance, indole-3-carbinol (B1674136) and its dimer have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. mdpi.com Other indole derivatives have been found to affect the MAPK/ERK and Akt signaling pathways, which are crucial for cell proliferation and differentiation. mdpi.com Furthermore, specific fluoro-substituted indole derivatives have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), demonstrating an ability to fine-tune receptor signaling rather than simply blocking or activating it. acs.org A notable example is N-(4-(dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide (ORG27759), which modulates the binding of agonists to the CB1 receptor. acs.org

Investigation of Mechanism of Action in Antimicrobial Contexts

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Indole and its derivatives have been identified as promising candidates that can combat pathogenic bacteria, not by killing them directly, but by disarming them through the inhibition of virulence and communication systems.

A key mechanism targeted by indole derivatives is quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. researchgate.netresearchgate.net Studies have shown that halogenated indoles, such as 5-fluoroindole (B109304) and 6-fluoroindole, can significantly interfere with QS in pathogens like Serratia marcescens. researchgate.netresearchgate.netvliz.be This interference leads to a dose-dependent suppression of key virulence factors, including the production of the red pigment prodigiosin, biofilm formation, and swimming/swarming motility. researchgate.net Similarly, 7-fluoroindole (B1333265) has been shown to reduce the production of multiple QS-regulated virulence factors in Pseudomonas aeruginosa. oup.com By disrupting these communication pathways, fluoro-indole derivatives can mitigate bacterial pathogenicity, potentially making infections easier to clear by the host immune system or conventional antibiotics. vliz.be

Another antimicrobial mechanism involves the inhibition of essential bacterial enzymes. The anticancer drug 5-fluorouracil, for example, exerts its antibacterial effect by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. nih.gov By analogy, it is proposed that 5-fluoroindole may be metabolized by bacteria into fluorinated analogues of essential metabolites, such as 4-aminotryptophan, which then inhibit key enzymes in vital pathways like tryptophan biosynthesis, thereby halting bacterial growth. acs.org This mechanism has been demonstrated in Mycobacterium tuberculosis, where 5-fluoroindole showed potent growth inhibition. acs.org The position of the fluorine atom is critical, as shifting it from the 5-position to the 6- or 7-position significantly reduces antimycobacterial activity. acs.org

Pharmacological Applications and Preclinical Research of 5 Fluoro 6 Methoxy 1h Indole Derivatives

Anticancer Research and Therapeutic Potential

Indole (B1671886) derivatives have emerged as a promising class of anticancer agents due to their ability to modulate key biological targets involved in cancer cell growth, survival, and metastasis. nih.govmdpi.com The inherent ability of the indole scaffold to mimic peptide structures allows it to bind reversibly to various proteins, making it a valuable motif for designing targeted cancer therapies. nih.gov

Targeting Cancer Cell Proliferation and Survival

A primary strategy in anticancer drug development is the inhibition of cancer cell proliferation. Derivatives based on the fluorinated indole scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Research into 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones showed potent activity. Several compounds in this series were found to be highly effective against the A549 human lung cancer cell line, with some exhibiting greater potency than the standard chemotherapy drug, cisplatin. dergipark.org.tr For instance, compounds 6a , 6b , and 7k showed IC50 values of 51.2 µM, 26.8 µM, and 10.6 µM, respectively, against the A549 cell line, compared to cisplatin's IC50 of 70.3 µM. dergipark.org.tr Similarly, against the U-87 MG glioblastoma cell line, derivatives 7d and 6d were more effective than cisplatin, with IC50 values of 34.9 µM and 46.6 µM, respectively. dergipark.org.tr

Another study focused on indole-chalcone derivatives, where compound FC116 ((E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) and its analog with a 5-fluoro substitution (FC115 ) displayed high potency against the HCT-116 colorectal cancer cell line. nih.gov The introduction of a fluorine atom at the 5- or 6-position of the indole ring resulted in compounds with high activity, showing GI50 values of 7 nM and 6 nM, respectively. nih.gov

Furthermore, indolylmaleimides have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in pancreatic cancer. Derivatives with a 5-fluoro substitution on the indole ring were found to be highly active. nih.gov The antiproliferative effects of these compounds were tested against several pancreatic cancer cell lines, with some demonstrating efficacy at low micromolar to nanomolar concentrations. nih.gov

Table 1: Antiproliferative Activity of 5-Fluoro-1H-indole Derivatives Against Various Cancer Cell Lines

| Compound | Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Source |

|---|---|---|---|---|

| 6b | 5-fluoro-1-methyl-1H-indole-2,3-dione 3-thiosemicarbazone | A549 (Lung) | 26.8 | dergipark.org.tr |

| 7d | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone | U-87 MG (Glioblastoma) | 34.9 | dergipark.org.tr |

| 7k | 5-fluoro-1-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone | A549 (Lung) | 10.6 | dergipark.org.tr |

| FC115 | 5-fluoro-indole-chalcone | HCT-116/L (Oxaliplatin-Resistant Colorectal) | 0.007 | nih.gov |

| FC116 | 6-fluoro-indole-chalcone | HCT-116/L (Oxaliplatin-Resistant Colorectal) | 0.006 | nih.gov |

Induction of Apoptosis and Programmed Cell Death

Inducing regulated cell death, such as apoptosis, is a key mechanism for effective anticancer agents. mdpi.com Indole derivatives have been shown to trigger apoptotic pathways in cancer cells. mdpi.com For example, a study on novel 1H-indole-2-carboxylic acid derivatives identified a compound that promoted apoptosis in liver cancer cells, confirmed by an increase in the levels of cleaved caspase-3 and PARP. researchgate.net Research on 5-demethylnobiletin derivatives also showed that potent compounds induced apoptosis through the cleavage of caspase-3. mdpi.com

In the context of pancreatic cancer, specific indolylmaleimide inhibitors of GSK-3β, such as compounds 5 and 26 , were found to suppress GSK-3β activity. nih.gov This suppression led to a significant decrease in the expression of the X-linked Inhibitor of Apoptosis (XIAP), resulting in substantial apoptosis in pancreatic cancer cells. nih.gov

Preclinical Efficacy Studies in Oncological Models

The therapeutic potential of novel anticancer compounds is further evaluated in preclinical animal models. An indole iso-quinoline hybrid, after modification, was administered orally at 80 mg/kg twice a day in a mouse model of paclitaxel-resistant colon cancer. nih.gov This treatment resulted in a 76% inhibition of tumor development, demonstrating significant in vivo efficacy. nih.gov

The fluoro-substituted indole-chalcone derivative, FC116 , also showed promising results in a HCT116-xenograft mouse model. nih.gov At a dose of 3 mg/kg, FC116 exhibited a tumor growth inhibition rate of 65.96%, which was superior to that of the standard chemotherapy agent paclitaxel. nih.gov

Overcoming Resistance Mechanisms in Cancer Therapy

A major challenge in oncology is the development of multidrug resistance (MDR) in cancer cells. mdpi.comnih.gov Indole derivatives have shown potential in overcoming these resistance mechanisms. mdpi.comnih.gov Some derivatives can inhibit efflux pumps, such as P-glycoprotein, which enhances the intracellular concentration of chemotherapeutic drugs and re-sensitizes resistant cancer cells to treatment. mdpi.comaacrjournals.org

Research has specifically highlighted the efficacy of indole derivatives against drug-resistant cancer. nih.gov For instance, a study focusing on oxaliplatin-resistant metastatic colorectal cancer (mCRC) evaluated a series of 31 indole-chalcone derivatives. nih.gov Most of these compounds, including the 5-fluoro derivative FC115 and the 6-fluoro derivative FC116 , showed high sensitivity and potent cytotoxicity against the oxaliplatin-resistant HCT-116/L cell line. nih.gov Similarly, certain 1H-indole-2-carboxylic acid derivatives demonstrated superior efficacy against chemotherapy-resistant liver cancer cells (Bel-7402/5-Fu) compared to the established drug sorafenib. researchgate.net

Anti-inflammatory Research and Immunomodulatory Effects

Beyond cancer, indole derivatives are recognized for their anti-inflammatory and immunomodulatory properties. nih.govnih.gov The fluorination of molecules has been specifically linked to immunomodulatory effects, suggesting that fluorinated indoles are promising candidates for anti-inflammatory therapies. nih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov

Reduction of Inflammation in Animal Models

The anti-inflammatory activity of indole derivatives has been confirmed in vivo using standard animal models, such as the carrageenan-induced paw edema test in rats. nih.govresearchgate.net In one study, novel 5-methoxy and 5-fluoro indole derivatives containing a substituted-phenyl piperazine (B1678402) moiety were synthesized and evaluated. jrespharm.com The substitution at the 5-position of the indole ring with either a fluoro or methoxy (B1213986) group was suggested to contribute to an increased anti-inflammatory potency. jrespharm.com

Another study synthesized oxindole (B195798) esters, including benzyl (B1604629) fluoro oxindole esters, to evaluate their anti-inflammatory effects. nih.gov These compounds were tested in vivo for their ability to reduce inflammation. nih.gov A separate investigation of N-substituted indole derivatives also used the carrageenan-induced paw edema model, where the most potent compounds were identified for their ability to reduce acute inflammation. nih.gov

Table 2: Anti-inflammatory Activity of Indole Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound Series | Key Structural Feature | Animal Model | Outcome | Source |

|---|---|---|---|---|

| Piperazine substituted indoles | 5-fluoro and 5-methoxy substitutions | Rat | Increased anti-inflammatory potency noted | jrespharm.com |

| Oxindole esters | 5-fluoro substitution | Rat | In vivo anti-inflammatory activity confirmed | nih.gov |

Antimicrobial Research

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. nih.gov Derivatives of the 5-Fluoro-6-methoxy-1H-indole scaffold have been investigated for their potential to address this need.

In Vitro Antibacterial Activity

Several studies have highlighted the in vitro antibacterial potential of this compound derivatives. For instance, isatin-indole molecular hybrids have been synthesized and evaluated for their antimicrobial properties. mdpi.com While many of these compounds showed weak activity against Gram-negative bacteria, certain derivatives demonstrated good activity against Gram-positive bacteria. mdpi.com

Furthermore, research on 2-arylindoles has demonstrated that specific substitution patterns can lead to significant antibacterial effects. For example, 2-(4-Aminophenyl)-1H-indole showed potent inhibitory activity against Bacillus subtilis and Salmonella typhi. japsonline.com Although this study did not specifically focus on 5-fluoro-6-methoxy derivatives, it underscores the potential of the broader indole scaffold in antibacterial drug discovery.

| Compound Class | Target Organism | Key Findings |

| Isatin-indole hybrids | Gram-positive bacteria | Some derivatives exhibited good activity. mdpi.com |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | Methicillin-resistant Staphylococcus aureus (MRSA) | A 5-fluoro analogue was inactive, but other analogues showed potent anti-MRSA activity. nih.gov |

| 2-arylindoles | Bacillus subtilis, Salmonella typhi | Specific derivatives displayed potent inhibitory activity. japsonline.com |

Neuropharmacological Research and Neurodegenerative Disease Implications

The this compound scaffold has been a valuable starting point for the design of agents targeting the central nervous system, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Modulation of Neurotransmitter Levels

Derivatives of this compound have shown the ability to interact with key neurotransmitter systems. Research indicates that compounds with a similar structure can modulate GABAergic and glutamatergic pathways, which is relevant for anti-seizure activity. Furthermore, the indole scaffold is a known pharmacophore for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For example, derivatives have been designed to have a high affinity for various serotonin receptors, particularly the 5-HT1A receptor, and also interact with the D2 dopamine receptor. The ability of these compounds to inhibit serotonin reuptake is a key mechanism for potential antidepressant activity.

In the pursuit of more effective treatments for Alzheimer's disease, antagonists of the 5-HT6 receptor are considered promising candidates. nih.govmdpi.com The structural features of known 5-HT6R antagonists, such as the 6-fluoro-1H-indole moiety of idalopirdine, have been used to design new compounds. nih.govmdpi.com

Neuroprotective Properties

Beyond neurotransmitter modulation, derivatives of this scaffold have demonstrated direct neuroprotective effects. Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles have been developed as neuroprotective and cognition-enhancing agents. google.com These compounds may act as blockers of glutamate-induced calcium ion transport and as antagonists of 5-HT6 receptors. google.com

Research on indole-phenolic hybrids has shown that these compounds possess metal-chelating properties, particularly for copper ions, and exhibit strong antioxidant and cytoprotective effects against reactive oxygen species (ROS). nih.gov They have also been shown to promote the disaggregation of amyloid-β fragments, a key pathological hallmark of Alzheimer's disease. nih.gov

| Research Area | Key Findings | Potential Application |

| Neurotransmitter Modulation | Interaction with 5-HT1A, 5-HT6, and D2 receptors; modulation of GABAergic and glutamatergic pathways. nih.govmdpi.com | Antidepressant, anti-seizure, Alzheimer's disease. |

| Neuroprotection | Blockade of glutamate-induced calcium transport, antioxidant effects, metal chelation, and anti-amyloid aggregation. google.comnih.gov | Alzheimer's disease, Parkinson's disease. |

Antiviral Research and Potential in Dengue Viral Infections

The indole scaffold is a recognized pharmacophore in antiviral drug discovery. nih.gov Derivatives of this compound have been specifically investigated for their potential against dengue virus (DENV), a significant global health threat. google.comresearchgate.net

Substituted indoline (B122111) derivatives have been shown to possess potent antiviral activity against all four serotypes of the dengue virus. google.com These compounds effectively inhibit the proliferation of DENV, suggesting their utility in the treatment and prevention of dengue infections. google.com Research has identified that these indole derivatives can block viral replication by preventing the interaction between the viral non-structural proteins NS3 and NS4B. researchgate.net The substitution pattern on the indole ring is critical, with a methoxy group often being associated with enhanced activity. researchgate.net

Development of Multitargeted Therapeutic Agents Based on the this compound Scaffold

The complexity of diseases like cancer and neurodegenerative disorders has driven the development of multitargeted therapeutic agents, which can modulate multiple biological targets simultaneously. researchgate.netmdpi.com The this compound scaffold is a versatile platform for designing such agents.

In the context of neurodegenerative diseases, multitarget-directed ligands have been developed by combining the 5-HT6R antagonist pharmacophore with fragments that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com For instance, derivatives have been created by linking a 5-fluoro-substituted indole with moieties from known AChE inhibitors like tacrine (B349632) and donepezil. mdpi.com These hybrid molecules have shown balanced activity against 5-HT6R, AChE, and BChE, and some have also demonstrated the ability to inhibit the aggregation of amyloid-β peptides. mdpi.com

The design of such multitargeted ligands often starts from a known selective ligand, which is then modified to incorporate pharmacophores for other relevant targets. mdpi.com The 5-fluoro or 5-cyano-substituted indole derivatives have served as effective starting points for these synthetic efforts. mdpi.com

Advanced Methodologies and Techniques in 5 Fluoro 6 Methoxy 1h Indole Research

High-Throughput Screening (HTS) of 5-Fluoro-6-methoxy-1H-indole Libraries

High-Throughput Screening (HTS) serves as a cornerstone in the initial stages of drug discovery, enabling the rapid assessment of large and diverse chemical libraries for biological activity. In the realm of this compound research, HTS is instrumental in identifying initial "hit" compounds from extensive libraries that can contain thousands of molecules. nih.govnih.gov These libraries are often composed of synthetically derived indole (B1671886) analogs, each with unique substitutions, designed to explore a wide chemical space. nih.govchemdiv.com

The process typically involves automated, miniaturized assays that measure a specific biological response, such as enzyme inhibition, receptor binding, or effects on cell viability. nih.govacs.org For instance, libraries containing this compound derivatives might be screened against specific kinases, G-protein coupled receptors, or microbial strains to uncover novel inhibitors or modulators. mdpi.comnih.gov The primary goal of HTS is not to find a perfect drug candidate but to identify compounds that show a desired biological effect, which can then be selected for further optimization. nih.govacs.org The success rate for identifying hits is generally low, but the sheer volume of compounds tested increases the probability of discovering novel and potent molecules. mdpi.com

| HTS Campaign Attributes | Description |

| Library Type | Synthetic molecule libraries, natural product libraries, peptide libraries. nih.gov |

| Screening Formats | Molecular target-based (e.g., enzyme assays), cell-based (e.g., reporter gene assays, cytotoxicity). nih.govdergipark.org.tr |

| Automation | Robotic systems for liquid handling, plate reading, and data acquisition. nih.gov |

| Data Analysis | Statistical methods to identify hits and eliminate false positives. acs.org |

In Vitro and Cellular Assay Development for Biological Activity Assessment

Following the identification of hits from HTS, a series of more detailed in vitro and cellular assays are developed to characterize the biological activity of this compound derivatives. These assays are crucial for confirming the initial screening results, determining potency, and understanding the mechanism of action. nih.govacs.org

In vitro assays often involve purified enzymes or receptors to directly measure the interaction of the compound with its molecular target. For example, kinase inhibition assays would quantify the ability of a this compound derivative to block the activity of a specific kinase, often yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular assays, on the other hand, provide a more biologically relevant context by evaluating the compound's effect on whole cells. These can range from simple cell viability assays, like the MTT assay, to more complex assessments of cellular pathways. dergipark.org.tr For instance, in cancer research, derivatives of this compound have been tested for their ability to inhibit the growth of cancer cell lines. dergipark.org.tr Similarly, in infectious disease research, the minimum inhibitory concentration (MIC) against various bacterial or fungal strains is determined. nih.gov

| Assay Type | Purpose | Example |

| Biochemical Assays | Determine direct interaction with a molecular target. | Kinase inhibition assays, receptor binding assays. |

| Cell Viability Assays | Assess the cytotoxic or cytostatic effects of a compound. | MTT assay, CellTiter-Glo®. dergipark.org.tr |

| Reporter Gene Assays | Measure the effect of a compound on gene expression. | Luciferase reporter assays. |

| Antimicrobial Assays | Determine the efficacy against microbial pathogens. | Minimum Inhibitory Concentration (MIC) determination. nih.gov |

In Vivo Animal Model Studies for Efficacy and Biological Effects

For example, a derivative of this compound showing potent anti-inflammatory activity in cell-based assays might be tested in a rodent model of inflammation. Researchers would assess the compound's ability to reduce swelling, inflammatory markers, and other clinical signs of the condition. Similarly, in oncology, the efficacy of a novel indole derivative would be evaluated by its ability to reduce tumor growth in mouse models of cancer. acs.org These studies also provide initial data on the pharmacokinetic and pharmacodynamic properties of the compound.

A study on N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives used a Triton WR-1339-induced hyperlipidemic rat model to evaluate their lipid-lowering potential. researchgate.net Another study utilized a mouse model of P. berghei malaria to test the oral efficacy of a potent indole derivative. acs.org

Advanced Analytical Chemistry Techniques for Characterization of Novel Derivatives

The synthesis of novel this compound derivatives requires rigorous characterization to confirm their structure and purity. Advanced analytical chemistry techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the precise molecular structure, providing detailed information about the chemical environment of each atom. frontiersin.orgnih.govMass spectrometry (MS) , often coupled with high-performance liquid chromatography (HPLC) or gas chromatography (GC), is used to determine the molecular weight and elemental composition of the synthesized compounds. nih.govInfrared (IR) spectroscopy helps to identify the functional groups present in the molecule. mdpi.com

These techniques are not only used for the final characterization of the product but are also crucial for monitoring the progress of chemical reactions during the synthesis process. mdpi.com

| Technique | Information Provided |

| ¹H and ¹³C NMR | Detailed molecular structure and connectivity of atoms. frontiersin.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight and elemental formula. nih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity of the compound. frontiersin.org |

Crystal Structure Analysis of this compound and its Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, offering unparalleled insights into its conformation, bond lengths, and bond angles. The crystal structure analysis of this compound and its derivatives, as well as their complexes with target proteins, is a powerful tool in drug design. nih.govmdpi.com

Knowing the precise 3D structure of a compound allows for a deeper understanding of its physical and chemical properties. For instance, the crystal structure of a 5-methoxy-1H-indole-2-carboxylic acid polymorph revealed the formation of cyclic dimers through hydrogen bonds, which significantly influences its solid-state properties. mdpi.com

When a derivative is co-crystallized with its biological target, the resulting structure reveals the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are responsible for its binding affinity and selectivity. This information is invaluable for structure-based drug design, enabling chemists to rationally design new analogs with improved potency and properties. acs.org

A study on (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone provided detailed crystallographic data, including its triclinic crystal system and unit cell dimensions. researchgate.net

Bioinformatics and Cheminformatics for Data Analysis and Prediction

Bioinformatics and cheminformatics are computational disciplines that play a vital role in modern drug discovery, including research on this compound. These tools are used to analyze large datasets, predict the properties of new molecules, and guide the design of new experiments. core.ac.ukresearchgate.net

Cheminformatics tools are employed to manage and analyze large chemical libraries, predict physicochemical properties (like solubility and lipophilicity), and identify potential liabilities such as toxicity or Pan-Assay Interference Compounds (PAINS). acs.org Quantitative Structure-Activity Relationship (QSAR) models, a key component of cheminformatics, can be developed to correlate the chemical structure of this compound derivatives with their biological activity. core.ac.uk These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Bioinformatics tools are used to analyze biological data, such as genomic and proteomic data, to identify and validate new drug targets. Molecular docking, a common bioinformatics technique, can predict the binding mode of a this compound derivative to its target protein, providing insights that complement experimental methods like X-ray crystallography. molinspiration.com

| Tool/Technique | Application in this compound Research |

| Cheminformatics Databases | Management and searching of chemical structures and associated data. |

| QSAR Modeling | Predicting biological activity based on chemical structure. core.ac.uk |

| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a target protein. molinspiration.com |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.net |

Future Directions and Emerging Research Opportunities for 5 Fluoro 6 Methoxy 1h Indole Chemistry and Biology

Exploration of Novel Therapeutic Targets for 5-Fluoro-6-methoxy-1H-indole Analogues

The indole (B1671886) nucleus is a privileged structure in drug discovery, and the specific functionalization of this compound opens avenues for targeting a diverse range of biological entities. nih.gov While research is ongoing, the structural motif present in this compound analogues suggests potential for interaction with various receptors and enzymes.

For instance, substituted indoles have been investigated as ligands for serotonin (B10506) (5-HT) receptors. nih.gov Specifically, certain 5-fluoro and 5-methoxy substituted indole derivatives have been synthesized and evaluated for their affinity towards the 5-HT6 receptor, a target implicated in cognitive disorders. nih.gov In one study, a 5-fluoro derivative demonstrated notable affinity for the 5-HT6 receptor, suggesting that this scaffold could be a starting point for the development of novel central nervous system agents. nih.gov

Furthermore, the indole framework is a key component in compounds targeting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. tandfonline.com Research into [2-(4-Chlorobenzoyl)-5-fluoro-1H-indol-3-yl]acetic acid, a related fluorinated indole, highlights the potential for this class of compounds to act as anti-inflammatory agents. tandfonline.com The electronic properties of the fluoro and methoxy (B1213986) substituents in this compound could be strategically exploited to modulate the potency and selectivity of such inhibitors.

The table below summarizes the potential therapeutic targets for analogues based on the broader class of substituted indoles.

| Therapeutic Target | Potential Application | Relevant Analogue Class |

| 5-HT6 Receptor | Cognitive Disorders | N-Arylsulfonylindoles |

| Cyclooxygenase-2 (COX-2) | Inflammation | Indol-3-yl]acetic acid derivatives |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Indole-based hydrazide-hydrazones |

| Tubulin | Cancer | Indole derivatives |

Application in Chemical Biology as Probes and Tools

The unique structural and electronic features of this compound make it an attractive candidate for the development of chemical probes and tools to investigate biological systems. scbt.com The indole scaffold is prevalent in natural products and synthetic molecules, and its modification with fluorine and methoxy groups can fine-tune its properties for specific applications. scbt.com

Fluorine, with its high electronegativity and small size, can be incorporated to enhance metabolic stability and binding affinity. This makes this compound a valuable building block for creating probes with improved pharmacokinetic properties. These probes can be used to study enzyme functions, receptor interactions, and metabolic pathways with greater precision. scbt.com

The development of reactive functionalities on this scaffold could also lead to the creation of covalent probes for chemoproteomic profiling. researchgate.net Such tools are instrumental in identifying and validating new therapeutic targets by mapping the interactions of small molecules across the proteome. The inherent reactivity of the indole ring, modulated by its substituents, can be harnessed for this purpose.

Advancements in Sustainable Synthesis of this compound and its Derivatives

The growing emphasis on green chemistry is driving the development of more environmentally friendly methods for synthesizing indole derivatives. researchgate.net Traditional methods often involve harsh reagents and generate significant waste. openmedicinalchemistryjournal.com Future research will likely focus on applying sustainable approaches to the synthesis of this compound and its analogues.

These green methodologies include the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Ionic liquids: These non-volatile solvents can be recycled, minimizing environmental impact. researchgate.net

Water as a solvent: Utilizing water as a reaction medium is a key aspect of green chemistry. openmedicinalchemistryjournal.com

Nanocatalysts: These catalysts offer high efficiency and can often be recovered and reused. researchgate.net

Flow chemistry: This approach allows for continuous production with better control over reaction parameters and reduced waste. researchgate.net

Researchers are actively exploring metal-free catalytic systems and one-pot reactions to streamline the synthesis of complex indole structures, which could be adapted for this compound. rsc.org The development of efficient and sustainable synthetic routes is crucial for making this compound and its derivatives more accessible for research and potential commercial applications.

Integration with Advanced Drug Delivery Systems

To enhance the therapeutic potential of this compound based compounds, their integration with advanced drug delivery systems (DDS) is a promising area of research. dovepress.com Many potent drug candidates face challenges such as poor solubility, short half-life, and off-target toxicity. dovepress.com Advanced DDS can help overcome these limitations.

Potential drug delivery strategies include:

Nanoformulations: Encapsulating the indole derivative in nanoparticles can improve its bioavailability and target it to specific tissues, such as tumors. dovepress.com

Polymer-drug conjugates: Chemically linking the compound to a polymer can increase its solubility and prolong its circulation time in the body. dovepress.com

PEGylation: Modification with polyethylene (B3416737) glycol (PEG) can reduce immunogenicity and improve the pharmacokinetic profile of the drug. dovepress.com

These strategies can lead to more effective and safer therapies by ensuring that the active compound reaches its intended target at a therapeutic concentration while minimizing exposure to healthy tissues.

Development of Imaging Agents and Diagnostics Based on this compound

The incorporation of fluorine-18 (B77423), a positron-emitting isotope, into the this compound scaffold could lead to the development of novel imaging agents for Positron Emission Tomography (PET). acs.orgnih.gov PET is a powerful non-invasive imaging technique used in clinical diagnosis and preclinical research to visualize and quantify biological processes in vivo. nih.gov

The this compound core could serve as a platform for developing radiotracers targeting specific biological markers. For example, derivatives could be designed to bind to receptors or enzymes that are overexpressed in diseases like cancer or neurological disorders. The fluorine atom at the 5-position provides a direct site for radiolabeling with fluorine-18.

Research has already shown that fluorinated indole derivatives can be used to create PET imaging agents. For instance, a fluorine-18 labeled tryptophan analogue showed prominent tumor uptake in preclinical models. acs.org Similarly, the development of radiopharmaceuticals targeting the fibroblast activation protein (FAP), which is highly expressed in the stroma of many cancers, represents another potential application for indole-based structures. google.com

Collaborative Research Initiatives in this compound Chemistry

Advancing the research and application of this compound and its derivatives will require a multidisciplinary and collaborative approach. Fostering partnerships between academic institutions, pharmaceutical companies, and specialized research organizations will be crucial.

These collaborations can facilitate:

Sharing of expertise: Combining the knowledge of synthetic chemists, pharmacologists, biologists, and clinicians can accelerate the drug discovery and development process.

Access to resources: Collaborative projects can leverage specialized equipment, screening libraries, and preclinical models that may not be available to a single research group.

Translation of research: Partnerships can help bridge the gap between basic scientific discoveries and their clinical application, ultimately bringing new therapies and diagnostic tools to patients.

Initiatives that promote open communication and data sharing within the scientific community will be instrumental in unlocking the full potential of this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-6-methoxy-1H-indole, and how can researchers optimize yield and purity?

- Methodology :

- Step 1 : Start with a halogenated indole precursor (e.g., 5-fluoroindole). Introduce the methoxy group at the 6-position via nucleophilic substitution using methoxide ions under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2 : For regioselective functionalization, protect reactive sites (e.g., N-H) with tert-butoxycarbonyl (Boc) groups to avoid side reactions .

- Step 3 : Purify intermediates via column chromatography (silica gel, 70:30 ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

- Key Reagents : Triphenylphosphine-CCl₄ for halogenation, Pd/C for catalytic hydrogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from isomers?

- 1H/13C NMR :

- The methoxy group at C6 appears as a singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The fluorine at C5 causes deshielding of adjacent protons, splitting signals in the aromatic region (δ 6.8–7.5 ppm) .

Advanced Research Questions

Q. How do electronic effects of the 5-fluoro and 6-methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing fluoro group at C5 deactivates the indole ring, reducing electrophilic substitution at C4/C7. Conversely, the methoxy group at C6 donates electron density via resonance, activating C5 and C7 for Suzuki-Miyaura couplings .

- Experimental Design : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. Validate with kinetic studies using substituted aryl boronic acids .

Q. What strategies mitigate degradation of this compound under physiological conditions, and how are its metabolites characterized?

- Stability Challenges :

- The methoxy group is prone to oxidative demethylation in aqueous buffers (pH 7.4, 37°C), forming 5-fluoro-6-hydroxyindole. Add antioxidants (e.g., BHT) or use lyophilization to stabilize the compound .

- Metabolite Analysis :

- Incubate with liver microsomes and analyze via LC-MS/MS. Major metabolites include glucuronide conjugates (detected at m/z 355.10) .

Q. How can crystallographic data resolve discrepancies in reported biological activities of this compound derivatives?

- Structural Analysis :

- Use SHELXL for single-crystal refinement to determine bond lengths/angles. For example, the C-F bond (1.34 Å) and C-O bond (1.43 Å) confirm substituent positions .

- Correlate crystal packing (e.g., π-π stacking) with observed anti-cancer activity in cell assays .

Q. What computational models predict the binding affinity of this compound to serotonin receptors, and how do results compare to experimental data?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model interactions with 5-HT₂A (PDB: 6WGT). Key residues: Asp155 (hydrogen bonding with methoxy) and Phe339 (π-π stacking with indole ring) .

- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability. Validate with radioligand displacement assays (IC₅₀ < 10 µM suggests high affinity) .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for kinase inhibition by this compound analogs?

- Root Causes :